5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid
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Overview
Description
5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: is an organic compound that features both an anthracene moiety and a benzene dicarboxylic acid structure. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Anthracen-9-ylmethylamine: This can be achieved by reacting anthracene with formaldehyde and ammonium chloride under acidic conditions to form anthracen-9-ylmethylamine.
Coupling Reaction: The anthracen-9-ylmethylamine is then coupled with 5-aminoisophthalic acid under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential as a drug candidate or as a part of drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid depends on its application:
Fluorescent Probes: The anthracene moiety can absorb light and re-emit it, making it useful in fluorescence-based detection methods.
Drug Delivery: The compound can interact with biological membranes, facilitating the delivery of therapeutic agents to target cells.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carboxylic acid: Lacks the benzene dicarboxylic acid moiety.
5-Aminoisophthalic acid: Lacks the anthracene moiety.
Benzene-1,3-dicarboxylic acid: Lacks both the anthracene and amino groups.
Uniqueness
5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: combines the properties of both anthracene and benzene dicarboxylic acid, making it versatile for various applications in fluorescence, drug delivery, and materials science.
Properties
Molecular Formula |
C23H17NO4 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
5-(anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C23H17NO4/c25-22(26)16-10-17(23(27)28)12-18(11-16)24-13-21-19-7-3-1-5-14(19)9-15-6-2-4-8-20(15)21/h1-12,24H,13H2,(H,25,26)(H,27,28) |
InChI Key |
QPHXVSOLRLWJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC4=CC(=CC(=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
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